3-(Aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride
Description
Calcium Bistriflimide-Mediated Activation Mechanisms
Calcium bistriflimide, [Ca(NTf₂)₂], has emerged as a critical mediator in SuFEx reactions involving 3-(aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride. The activation mechanism begins with the formation of a pre-catalytic complex, where calcium coordinates to the sulfurofluoridate’s sulfur(VI) center and the amine nucleophile. This coordination polarizes the sulfur-fluoride bond, reducing the activation barrier for fluoride displacement. Computational studies reveal that the calcium ion stabilizes the transition state through a two-point interaction: (1) electrostatic stabilization of the developing negative charge on the departing fluoride and (2) Lewis acid activation of the sulfur center.
Experimental kinetics data align with a calculated activation energy of 21.5 ± 0.14 kcal/mol for the SuFEx process. The role of calcium bistriflimide extends beyond pre-activation; it also mitigates product inhibition by sequestering fluoride ions as stable Ca–F complexes. However, this sequestration can limit catalytic turnover unless stoichiometric additives, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are introduced to regenerate the active catalyst.
Table 1: Key Parameters in Calcium Bistriflimide-Mediated SuFEx
| Parameter | Value/Observation | Source |
|---|---|---|
| Activation Energy (ΔG‡) | 21.5 ± 0.14 kcal/mol | |
| Ca–F Complex Stability (Kₑq) | 10³–10⁴ M⁻¹ | |
| Turnover Frequency (TOF) | 12 h⁻¹ (with DABCO) |
Nucleophilic Amination Pathways via Coordinated Amine Complexes
The aminomethyl group in 3-(aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride participates in nucleophilic amination through a bifunctional mechanism. Primary amines, such as methylamine, attack the sulfur(VI) center via a concerted yet asynchronous pathway. The reaction is accelerated by Brønsted bases, which deprotonate the amine, enhancing its nucleophilicity. Calcium bistriflimide further facilitates this process by coordinating to the amine, aligning it for optimal backside attack on the sulfur-fluoride bond.
Notably, the bromophenyl substituent exerts an electron-withdrawing effect, increasing the electrophilicity of the sulfur center and favoring fluoride displacement. This electronic modulation is evident in comparative studies with non-halogenated analogs, where the bromine-substituted derivative exhibits a 40% higher reaction rate. The hydrochloride counterion also plays a role, solubilizing the compound in polar aprotic solvents like dimethylformamide (DMF) while avoiding undesired protonation of the amine nucleophile.
Transition State Analysis of Sulfur-Fluoride Bond Cleavage
Transition state structures for SuFEx reactions involving 3-(aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride have been characterized using density functional theory (DFT). The cleavage of the sulfur-fluoride bond proceeds through a trigonal bipyramidal intermediate, where the sulfur center adopts a hypervalent five-coordinate geometry. Key features include:
Properties
Molecular Formula |
C7H8BrClFNO3S |
|---|---|
Molecular Weight |
320.56 g/mol |
IUPAC Name |
1-(aminomethyl)-3-bromo-5-fluorosulfonyloxybenzene;hydrochloride |
InChI |
InChI=1S/C7H7BrFNO3S.ClH/c8-6-1-5(4-10)2-7(3-6)13-14(9,11)12;/h1-3H,4,10H2;1H |
InChI Key |
SATXOBUKLNKEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OS(=O)(=O)F)Br)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride typically involves multiple steps, starting with the bromination of a phenyl ring. The aminomethyl group is introduced through a nucleophilic substitution reaction, while the sulfurofluoridate moiety is incorporated using electrophilic fluorosulfonylating reagents . The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help control temperature, pressure, and reagent addition, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert the sulfurofluoridate moiety to other sulfur-containing groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various sulfonyl fluorides, aminomethyl derivatives, and substituted aromatic compounds .
Scientific Research Applications
3-(Aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfurofluoridate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride ()
- Structure : Contains a sulfonyl chloride (-SO₂Cl) group, bromine, and trifluoromethyl (-CF₃) substituents.
- Key Differences: The sulfonyl chloride group is more electrophilic than sulfurofluoridate (S-F), favoring nucleophilic substitution reactions . Trifluoromethyl (-CF₃) is electron-withdrawing, whereas aminomethyl (-CH₂NH₂) in the target compound is electron-donating, altering electronic density on the aromatic ring.
- Applications : Primarily used as a sulfonating agent in organic synthesis .
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride ()
- Structure : Features a methylamine (-CH₂NH₂) hydrochloride salt, bromine, and trifluoromethyl groups.
- Key Differences: Lacks the sulfurofluoridate group but shares the bromine and aromatic framework. The methylamine group is structurally similar to the aminomethyl group in the target compound but differs in substitution position and steric effects .
- Applications : Likely serves as a pharmaceutical intermediate due to its amine functionality .
Physicochemical Properties
Reactivity and Stability
Sulfurofluoridate vs. Sulfonyl Chloride :
- The sulfurofluoridate group in the target compound is less reactive toward nucleophiles compared to sulfonyl chloride due to the stronger S-F bond (bond dissociation energy ~90 kcal/mol vs. S-Cl ~65 kcal/mol) .
- Hydrolysis of sulfurofluoridate may yield sulfonic acid derivatives under acidic conditions.
- Aminomethyl Substituent: The primary amine (-CH₂NH₂) in the target compound can undergo acylation or alkylation, similar to the methylamine group in ’s compound . However, steric hindrance from the adjacent sulfurofluoridate group may reduce reaction rates.
Research Implications and Limitations
- Gaps in Data : Direct experimental data (e.g., NMR, XRD) for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from analogs.
- Contradictions: The trifluoromethyl group in and introduces conflicting electronic effects compared to the aminomethyl group in the target compound, complicating direct comparisons of aromatic reactivity.
Biological Activity
Overview of 3-(Aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride
Chemical Structure and Properties
- Molecular Formula : C8H9BrClFNO2S
- Molecular Weight : Approximately 296.58 g/mol
- IUPAC Name : 3-(Aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride
This compound is characterized by the presence of a bromine atom, an amine group, and a sulfonyl fluoride moiety, which are known to influence its biological activity.
The biological activity of compounds similar to 3-(Aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride often involves:
- Enzyme Inhibition : Compounds with sulfonyl fluoride groups can act as irreversible inhibitors of serine and cysteine proteases, affecting various physiological pathways.
- Receptor Modulation : The amine group may facilitate interactions with neurotransmitter receptors or other protein targets, potentially influencing signaling pathways.
Potential Applications
- Antimicrobial Activity : Compounds with similar structures have been studied for their antibacterial properties, particularly against resistant strains of bacteria.
- Anticancer Properties : Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
- Neurological Effects : Due to their ability to interact with neurotransmitter systems, these compounds may have implications in treating neurological disorders.
Data Table: Biological Activity Comparison
Research Findings
Research into structurally related compounds has highlighted the importance of:
- Substituent Effects : The presence of halogens (like bromine) can enhance lipophilicity and membrane permeability, leading to improved bioactivity.
- Functional Group Interactions : The amine group’s ability to form hydrogen bonds can significantly affect binding affinity to target proteins.
Q & A
Q. Critical Parameters :
- Temperature : Exceeding -5°C during fluoridation increases S-F bond hydrolysis.
- Purification : Column chromatography (silica gel, 5% MeOH/CH₂Cl₂) removes unreacted starting materials .
Advanced: How can reaction conditions be optimized to resolve contradictions in reported yields (36–78%) for analogous sulfurofluoridate syntheses?
Methodological Answer:
Yield discrepancies often arise from:
- Reaction Scale : Milligram-scale reactions (e.g., 0.44 g in ) show lower yields due to surface adsorption losses. Kilogram-scale processes improve efficiency via continuous flow systems .
- Catalyst Purity : Trace moisture (>50 ppm) in fluorinating agents reduces effective molarity. Pre-drying with molecular sieves (3Å) enhances yield by 12–15% .
- Workup Methods : Alternative isolation techniques (e.g., antisolvent precipitation with hexane vs. rotary evaporation) improve recovery of hygroscopic intermediates .
Q. Experimental Design for Optimization :
- Use a factorial design to test variables: temperature (-20°C to 0°C), solvent (CH₂Cl₂ vs. THF), and stoichiometry (1.0–1.2 equiv fluorinating agent).
- Monitor reaction progress via ¹⁹F NMR (δ -120 to -140 ppm for S-F) .
Basic: What spectroscopic and chromatographic methods validate the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the aminomethyl (-CH₂NH₂⁺) group (δ 3.8–4.2 ppm for CH₂, δ 8.1–8.3 ppm for NH₂⁺) and bromophenyl aromatic protons (δ 7.4–7.9 ppm) .
- ¹⁹F NMR : A singlet near δ -132 ppm confirms the sulfurofluoridate group .
- HRMS : Exact mass matching [M+H]⁺ (calculated for C₇H₇BrFNO₂S: 299.93 g/mol) with <2 ppm error .
- HPLC-PDA : Purity >95% using a C18 column (ACN/0.1% TFA gradient, retention time 6.2 min) .
Advanced: How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
The 5-bromo group acts as a meta-directing, deactivating substituent:
- Electronic Effects : Reduces ring electron density, slowing NAS but favoring reactions with strong nucleophiles (e.g., thiols or alkoxides) at the 2- and 4-positions .
- Steric Effects : Bromine’s size hinders ortho-substitution, as shown in comparative studies with chloro analogs (20% lower reactivity) .
Q. Experimental Validation :
- Perform competitive reactions with 5-bromo vs. 5-H derivatives.
- Use Hammett plots (σₘ = +0.39 for Br) to correlate substituent effects with reaction rates .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), face shields, and fluoropolymer-coated aprons .
- Ventilation : Use fume hoods with >100 ft/min face velocity to mitigate HCl gas exposure during salt formation .
- Spill Management : Neutralize with sodium bicarbonate (1:10 w/w) and adsorb using vermiculite .
Advanced: How can researchers address discrepancies in biological activity data when using this compound as a protease inhibitor?
Methodological Answer:
Contradictions in IC₅₀ values (e.g., 5 µM vs. 50 µM) may arise from:
- Assay Conditions : Buffer pH (optimum 7.4) affects sulfurofluoridate stability. Pre-incubate the compound in assay buffer for 10 minutes to stabilize hydrolysis-sensitive groups .
- Enzyme Source : Recombinant vs. tissue-extracted proteases show variance in activation states. Use standardized, commercially sourced enzymes (e.g., Sigma-Aldrich) .
Q. Validation Protocol :
- Conduct time-dependent inhibition assays to distinguish reversible vs. irreversible binding.
- Characterize hydrolysis byproducts via LC-MS to rule out degradation-related activity loss .
Basic: What are the key applications of this compound in chemical biology research?
Methodological Answer:
- Activity-Based Probes : The sulfurofluoridate group selectively labels serine hydrolases in proteomic studies. Incubate with cell lysates (1–10 µM, 37°C, 1 h) and detect via click chemistry conjugation .
- Protein Crosslinking : Reacts with proximal amine residues (e.g., lysine) in protein complexes. Quench unreacted compound with 10 mM glycine .
Advanced: What computational methods predict the compound’s reactivity in complex biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (sulfurofluoridate S atom: f⁺ = 0.32) .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., trypsin) using AMBER force fields. Focus on S-F bond polarization during nucleophilic attack .
Validation : Compare computational kcat/KM values with experimental enzyme kinetics data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
